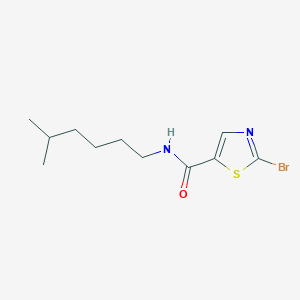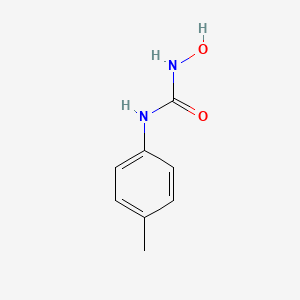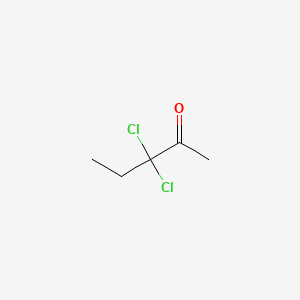
2-Pentanone, 3,3-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentanone, 3,3-dichloro-: is an organic compound with the molecular formula C5H8Cl2O and a molecular weight of 155.022 g/mol . It is also known by its IUPAC name, 3,3-dichloropentan-2-one . This compound is characterized by the presence of two chlorine atoms attached to the third carbon of the pentanone chain, making it a dichlorinated ketone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentanone, 3,3-dichloro- can be achieved through various methods. One common method involves the chlorination of 2-pentanone using sulfuryl chloride or thionyl chloride in the presence of a catalyst such as dimethylformamide (DMF) . The reaction typically occurs at low temperatures (around 5°C) and involves a series of steps including chlorination, hydrolysis, and distillation to obtain the final product .
Industrial Production Methods: In industrial settings, the production of 2-Pentanone, 3,3-dichloro- often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include the use of phase transfer catalysts and specific reaction vessels to optimize the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pentanone, 3,3-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form 3,3-dichloropentanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to form 3,3-dichloropentanoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as NaOH or NH3 in aqueous or alcoholic solutions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like KMnO4 in acidic or basic conditions.
Major Products:
Substitution: Products like 3,3-dichloropentanol or 3,3-dichloropentanamine.
Reduction: 3,3-dichloropentanol.
Oxidation: 3,3-dichloropentanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Pentanone, 3,3-dichloro- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Pentanone, 3,3-dichloro- involves its interaction with various molecular targets and pathways. The compound’s dichlorinated structure allows it to participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other functional groups. This reactivity is crucial for its role as an intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
2,3-Dichloropentane: A similar compound with two chlorine atoms attached to the second and third carbons of the pentane chain.
3,5-Dichloro-2-pentanone: Another dichlorinated ketone with chlorine atoms on the third and fifth carbons.
Comparison:
Uniqueness: 2-Pentanone, 3,3-dichloro- is unique due to its specific positioning of chlorine atoms on the third carbon, which influences its reactivity and applications.
Eigenschaften
CAS-Nummer |
57856-10-7 |
|---|---|
Molekularformel |
C5H8Cl2O |
Molekulargewicht |
155.02 g/mol |
IUPAC-Name |
3,3-dichloropentan-2-one |
InChI |
InChI=1S/C5H8Cl2O/c1-3-5(6,7)4(2)8/h3H2,1-2H3 |
InChI-Schlüssel |
VKWUGBQFNMLUAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


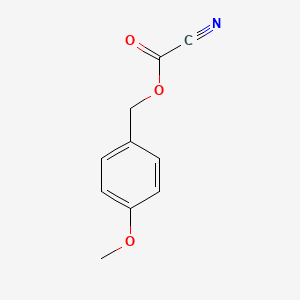
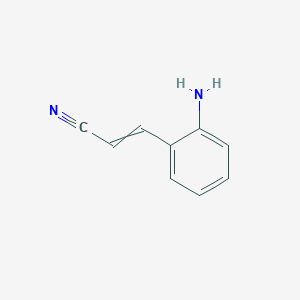


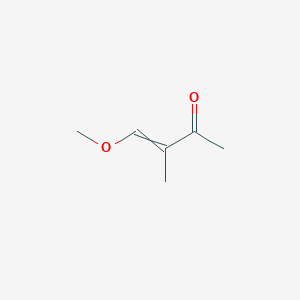
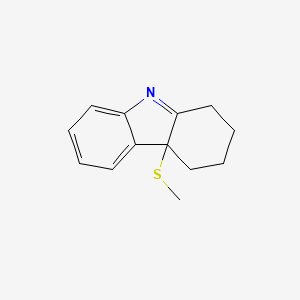
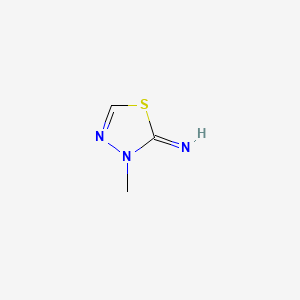
![5H-Furo[3,2-g][1]benzopyran, 2,3,6,7-tetrahydro-](/img/structure/B14629955.png)
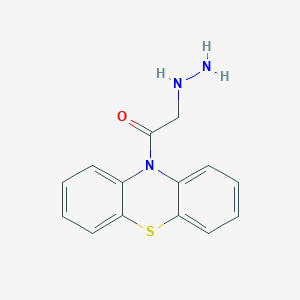
![Di([1,1'-biphenyl]-2-yl)ditellane](/img/structure/B14629971.png)
